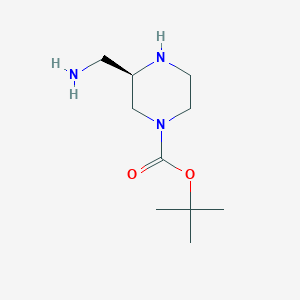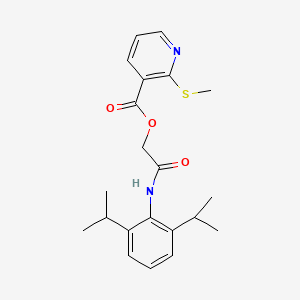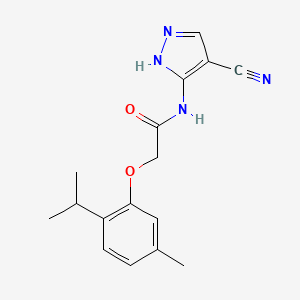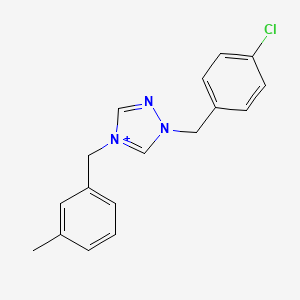![molecular formula C15H11F3N4O3 B13366259 4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and a pyridinecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the trifluoromethyl group, and coupling with the pyridinecarboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance reproducibility and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising lead compound.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industry, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the benzimidazole ring may interact with nucleic acids or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-methyl-5-oxo-N-(2-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Tasquinimod
Uniqueness
Compared to similar compounds, 5-methoxy-4-oxo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-1,4-dihydro-2-pyridinecarboxamide stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a benzimidazole ring provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H11F3N4O3 |
|---|---|
分子量 |
352.27 g/mol |
IUPAC名 |
5-methoxy-4-oxo-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H11F3N4O3/c1-25-12-6-19-10(5-11(12)23)13(24)20-7-2-3-8-9(4-7)22-14(21-8)15(16,17)18/h2-6H,1H3,(H,19,23)(H,20,24)(H,21,22) |
InChIキー |
HOQXGTYQTDREEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
![[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl isopropyl sulfide](/img/structure/B13366201.png)

![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)



![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
